

Technical Guide: Physicochemical Properties of Triornicin

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Compound of Interest

Compound Name: *Triornicin*

Cat. No.: *B1682550*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **Triornicin** is a naturally occurring siderophore with tumor-inhibitory properties, produced by the fungus *Epicoccum purpurascens*.^[1] Structurally, it is a complex peptide-based molecule featuring hydroxamic acid moieties, which are crucial for its iron-chelating activity.^[1] This document provides a comprehensive overview of the known physical and chemical properties of **Triornicin**, details on experimental protocols for its analysis, and diagrams of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

Triornicin is characterized by its complex molecular structure, which dictates its physicochemical properties.^[2] It is similar in structure to desferricoprogen, another siderophore produced by the same fungus.^[1]

Table 1: General and Physical Properties of **Triornicin**

Property	Value	Source
Appearance	White to off-white powder	Assumed
Molecular Formula	C ₃₁ H ₅₀ N ₆ O ₁₂	[2]
Molecular Weight	698.8 g/mol	[2]
XLogP3	-0.8	[2]
Hydrogen Bond Donors	Data not available	Assumed
Hydrogen Bond Acceptors	Data not available	
Solubility	Soluble in water, DMSO, and methanol	

Table 2: Chemical Identifiers for **Triornicin**

Identifier Type	Identifier
IUPAC Name	[(E)-5-[hydroxy-[3-[(2S,5S)-5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl](2S)-2-acetamido-5-[acetyl(hydroxy)amino]pentanoate
CAS Number	77165-75-4
PubChem CID	6444114
InChI Key	KUQNMRI RPYKLEZ-XUSACOFSSA-N
SMILES	<chem>CC(=O)NC(CCCCN(C(=O)C)O)C(=O)OC/C=C(\C)/C=C(/O)N(CCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(\C)/CO)O)O</chem>

Experimental Protocols

The isolation and characterization of **Triornicin** involve several key experimental procedures.

2.1. Isolation and Purification of **Triornicin**

- Source Organism: *Epicoccum purpurascens*.
- Methodology:
 - Fermentation: The fungus is cultured in a suitable broth medium to promote the production of secondary metabolites, including **Triornicin**.
 - Extraction: The culture filtrate is extracted with an organic solvent (e.g., ethyl acetate) to separate **Triornicin** from the aqueous medium.
 - Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) to purify **Triornicin**.
 - Purity Analysis: The purity of the isolated **Triornicin** is assessed using High-Performance Liquid Chromatography (HPLC).

2.2. Structural Elucidation

The structure of **Triornicin** was determined using spectroscopic methods.[\[1\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectra are used to identify the carbon-hydrogen framework of the molecule.[\[1\]](#)
 - Comparison of the NMR spectra of **Triornicin** with that of desferricoprogen revealed key structural differences, such as the replacement of an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety with an acetyl group.[\[1\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of **Triornicin**.

2.3. Chemical Cleavage for Structural Confirmation

To confirm the structure of **Triornicin**, it can be subjected to chemical cleavage.

- Methodology:
 - **Triornicin** is treated with basic methanol.[1]
 - This cleavage results in the formation of two fragments: dimerumic acid and N α ,N δ -diacetyl-N δ -hydroxyornithine.[1]
 - The identification of these fragments helps to confirm the overall structure of the parent molecule, **Triornicin**. [1]

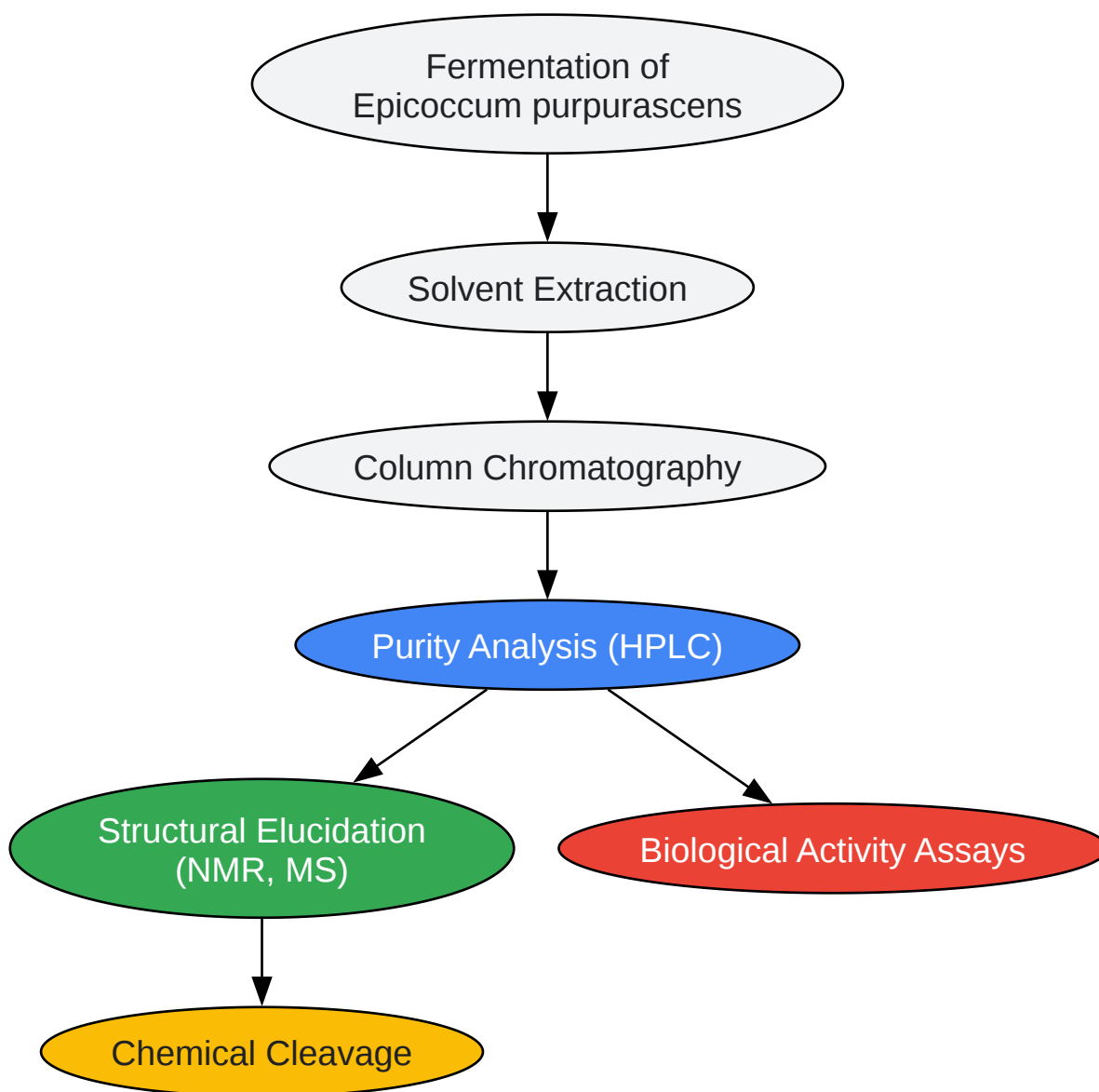
Biological Activity and Mechanism of Action

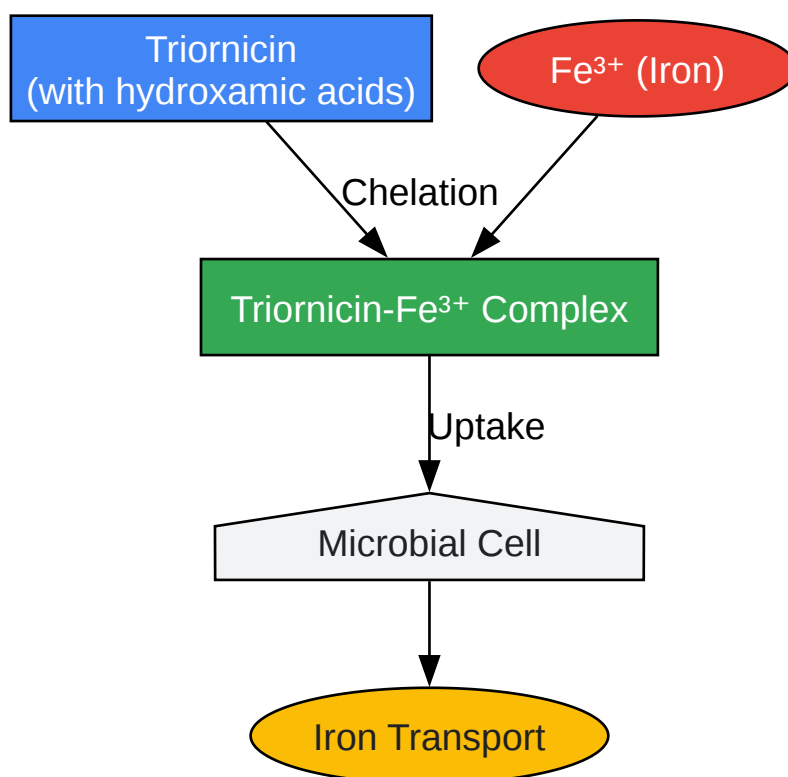
Triornicin is known to be a siderophore and a tumor inhibitory factor.[1]

- Siderophore Activity: As a siderophore, **Triornicin** has a high affinity for ferric iron (Fe³⁺). Its hydroxamic acid groups act as chelating agents, binding to iron and facilitating its transport into microbial cells.[1]
- Tumor Inhibitory Activity: The exact mechanism of its tumor-inhibitory action is not fully elucidated but may be related to its iron-chelating properties, as iron is essential for cell proliferation.

Visualizations

4.1. Experimental Workflow for **Triornicin** Analysis





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References

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- 2. Triornicin | C₃₁H₅₀N₆O₁₂ | CID 6444114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Triornicin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682550#physical-and-chemical-properties-of-triornicin]

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